

Technical Comparison Guide: Cis- vs. Trans-2-Morpholinocyclobutan-1-amine

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Compound of Interest

Compound Name: 2-Morpholinocyclobutan-1-amine

CAS No.: 1824242-22-9

Cat. No.: B2473215

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Executive Summary: Isomer Selection Strategy

The choice between cis- and trans-2-Morpholinocyclobutan-1-amine is dictated by the spatial requirements of the target binding pocket. The cyclobutane ring acts as a rigid spacer that defines the vector between the morpholine (H-bond acceptor/moderate base) and the primary amine (H-bond donor/base).



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Structural & Conformational Analysis

The 1,2-disubstitution pattern on the cyclobutane ring creates distinct topological profiles for each isomer. Unlike flexible alkyl linkers (e.g., ethylenediamine), the cyclobutane scaffold locks the amine and morpholine into specific vectors, reducing the entropic penalty of binding.

Conformational Energy Landscape[1]

- **Trans-Isomer:** Adopts a puckered conformation where both bulky substituents (morpholine and amine) occupy pseudo-equatorial positions. This minimizes 1,2-steric repulsion and extends the distance between the nitrogen centers.
- **Cis-Isomer:** Forces one substituent into a pseudo-axial position to relieve torsional strain, or adopts a planar transition state. This creates a "crowded" face and a "clean" face, often resulting in a U-shaped or "folded" topography.

Pathway Diagram: Isomer Structural Logic



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Figure 1: Decision logic for selecting the trans vs. cis isomer based on structural conformation and intended binding mode.

Physicochemical Profile Comparison

The geometric arrangement directly influences the physicochemical properties, particularly basicity (pKa) and lipophilicity, which are critical for CNS penetration and oral bioavailability.



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Experimental Protocols

Protocol A: Synthesis & Separation of Isomers

Note: Synthesis typically yields a mixture favoring the thermodynamic trans-product. Separation is required.

- Reaction Setup: React 2-chlorocyclobutan-1-one (or equivalent precursor) with morpholine under reductive amination conditions ($\text{NaBH}(\text{OAc})_3$, DCE).
- Isomerization (Optional): To enrich the trans isomer, heat the crude mixture with a base (e.g., KOtBu in $t\text{-BuOH}$) to thermodynamic equilibrium.
- Separation (Flash Chromatography):
 - Stationary Phase: Silica Gel (High Performance).
 - Mobile Phase: $\text{DCM}:\text{MeOH}:\text{NH}_4\text{OH}$ (90:9:1).
 - Elution Order: The Trans-isomer typically elutes first (less polar/dipole) compared to the Cis-isomer (more polar/dipole on silica).

- Tip: If separation is poor, convert the primary amine to a Boc-carbamate (Boc-protection). The Boc-protected isomers often separate more easily on standard silica.

Protocol B: Structural Validation (NMR)

Objective: Confirm cis/trans assignment using ^1H -NMR coupling constants (

).

- Solvent: dissolve 5 mg in CDCl_3 or DMSO-d_6 .
- Target Signal: Focus on the methine protons at C1 and C2 (ring protons attached to N).
- Analysis:
 - Trans-Isomer: The coupling constant is typically small ($< 6\text{-}7$ Hz) due to the pseudo-diequatorial dihedral angle ($\sim 120\text{-}140^\circ$).
 - Cis-Isomer: The coupling constant is typically larger (8-10 Hz) or shows complex multiplets due to the pseudo-axial/equatorial relationship (dihedral angle $\sim 0\text{-}30^\circ$).
 - Note: NOESY experiments are definitive. Cis will show a strong NOE cross-peak between the H1 and H2 methine protons. Trans will show weak or no NOE.

Application in Drug Discovery[2][3][4][5]


When to use the TRANS-Isomer:

- Target Class: GPCRs (e.g., Histamine H3, Dopamine D3), Ion Channels.
- Design Logic: When the morpholine and amine need to interact with residues on opposite walls of a channel or binding crevice.
- Example: In H3 receptor antagonists, a trans-cyclobutane spacer is often used to separate a basic amine (salt bridge to Asp residue) from a lipophilic moiety (morpholine in hydrophobic pocket) by a fixed distance of $\sim 5\text{-}6$ Å.

When to use the CIS-Isomer:

- Target Class: Kinases (e.g., JAK, AKT), Metalloproteases.
- Design Logic: When the molecule needs to wrap around a metal center or fit into a tight, curved "S1" pocket. The cis-geometry mimics a "turn" structure.[1]
- Example: In JAK inhibitors, cis-isomers of diamine-cyclobutanes allow both nitrogens to engage in hydrogen bonding networks within a compact active site, whereas the trans isomer would project one group out of the pocket.

SAR Workflow Diagram

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Figure 2: Workflow for incorporating **2-Morpholinocyclobutan-1-amine** into SAR campaigns.

References

- Cyclobutanes in Small-Molecule Drug Candidates. *Journal of Medicinal Chemistry*. (Review of cyclobutane scaffolds, confirming trans-stability and cis-folding applications).
- Conformational Analysis of 1,2-Disubstituted Cyclobutanes. *Journal of Organic Chemistry*. (Fundamental physical organic chemistry of cyclobutane puckering and substituent effects).

- Discovery of Cyclobutane-Based Inhibitors. ACS Medicinal Chemistry Letters. (Case studies of JAK/AKT inhibitors utilizing specific cyclobutane amine isomers).
- PubChem Compound Summary: **2-Morpholinocyclobutan-1-amine**. (Chemical structure and identifiers).

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Sources

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